molecular formula C11H11N3O3 B14468541 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-61-9

6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14468541
CAS No.: 72255-61-9
M. Wt: 233.22 g/mol
InChI Key: QKDORVFCBPFVTD-UHFFFAOYSA-N
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Description

6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(hydroxymethyl)anilino group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(hydroxymethyl)aniline with a pyrimidine derivative under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-(hydroxymethyl)aniline in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in viral replication or cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the virus or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.

Properties

CAS No.

72255-61-9

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

6-[4-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O3/c15-6-7-1-3-8(4-2-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17)

InChI Key

QKDORVFCBPFVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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